BROMO(TRIPHENYLPHOSPHINE)GOLD (I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BROMO(TRIPHENYLPHOSPHINE)GOLD (I): is a coordination compound consisting of a gold(I) center bonded to a bromine atom and a triphenylphosphane ligand. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is C18H15AuBrP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) can be synthesized through the reaction of gold(I) chloride with triphenylphosphane in the presence of a bromine source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
AuCl+P(C6H5)3+Br2→AuBr(P(C6H5)3)+Cl2
Industrial Production Methods: Industrial production of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other ligands such as halides, phosphines, or nitrogen-containing ligands.
Oxidation-Reduction Reactions: The gold(I) center can undergo oxidation to gold(III) or reduction to metallic gold under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., chloride, iodide), phosphines, and nitrogen-containing ligands. The reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively
Major Products Formed:
Substitution Reactions: Products include gold(I) complexes with different ligands.
Oxidation-Reduction Reactions: Products include gold(III) complexes or metallic gold.
Wissenschaftliche Forschungsanwendungen
BROMO(TRIPHENYLPHOSPHINE)GOLD (I) has diverse applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) derivatives are explored for their therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves its interaction with molecular targets such as enzymes and receptors. The gold(I) center can coordinate with sulfur or nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The triphenylphosphane ligand enhances the compound’s stability and facilitates its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
- Chlorogold;triphenylphosphane
- Iodogold;triphenylphosphane
- Bromogold;diphenylphosphane
Comparison: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is unique due to its specific ligand environment and reactivity. Compared to Chlorogold;triphenylphosphane and Iodogold;triphenylphosphane, BROMO(TRIPHENYLPHOSPHINE)GOLD (I) exhibits different reactivity patterns and stability. The presence of the bromine atom influences the compound’s electronic properties and its interaction with other molecules .
Eigenschaften
CAS-Nummer |
14243-65-3 |
---|---|
Molekularformel |
C18H16AuBrP+ |
Molekulargewicht |
540.2 g/mol |
IUPAC-Name |
bromogold;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |
InChI-Schlüssel |
UIYUJCNGYSSFGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Key on ui other cas no. |
14243-65-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.